molecular formula C9H13NO B13660212 5-Isopropyl-2-methoxypyridine

5-Isopropyl-2-methoxypyridine

Cat. No.: B13660212
M. Wt: 151.21 g/mol
InChI Key: WKVJISDVJWJDAC-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methoxypyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of an isopropyl group at the 5-position and a methoxy group at the 2-position makes this compound unique. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-methoxypyridine can be achieved through several methods. One common approach involves the alkylation of 2-methoxypyridine with isopropyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methoxypyridine, followed by the addition of isopropyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-methoxypyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyridines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, dihydropyridines, and various substituted pyridines, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-Isopropyl-2-methoxypyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: Lacks the isopropyl group, making it less hydrophobic and potentially less active in certain reactions.

    5-Isopropylpyridine: Lacks the methoxy group, which may affect its reactivity and solubility.

    2,5-Dimethoxypyridine: Contains an additional methoxy group, which can influence its chemical properties and reactivity.

Uniqueness

5-Isopropyl-2-methoxypyridine is unique due to the presence of both the isopropyl and methoxy groups, which confer distinct chemical and physical properties. These functional groups can enhance its reactivity and solubility, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-methoxy-5-propan-2-ylpyridine

InChI

InChI=1S/C9H13NO/c1-7(2)8-4-5-9(11-3)10-6-8/h4-7H,1-3H3

InChI Key

WKVJISDVJWJDAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)OC

Origin of Product

United States

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